N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a benzodioxin moiety with an oxadiazole ring, which contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(2)13-16-14(20-17-13)15-8-10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEQJDRRZCDDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)NCC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine typically involves multiple steps. One common approach starts with the preparation of the benzodioxin moiety, which is then coupled with the oxadiazole ring through a series of reactions. For instance, the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The scalability of these methods is crucial for potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an enzyme inhibitor or in the treatment of specific diseases.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin and oxadiazole derivatives, such as:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine apart is its specific combination of functional groups, which imparts unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
